molecular formula C11H14O2 B1668117 Butyl benzoate CAS No. 136-60-7

Butyl benzoate

Cat. No. B1668117
CAS RN: 136-60-7
M. Wt: 178.23 g/mol
InChI Key: XSIFPSYPOVKYCO-UHFFFAOYSA-N
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Description

Butyl benzoate is a benzoate ester obtained by the condensation of benzoic acid and butanol . It is used as a perfume ingredient, a solvent for cellulose ether, and a dye carrier for textiles . It also has a role as an antimicrobial food preservative .


Synthesis Analysis

The synthesis of Butyl benzoate is achieved through the condensation of benzoic acid and butanol . This process involves a route with high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular formula of Butyl benzoate is C11H14O2 . The structure of Butyl benzoate can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Butyl benzoate is a benzoate ester that is obtained by the condensation of benzoic acid and butanol . It is used in various applications such as a perfume ingredient, a solvent for cellulose ether, and a dye carrier for textiles .


Physical And Chemical Properties Analysis

Butyl benzoate has a molecular weight of 178.23 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .

Scientific Research Applications

Synthetic Applications Butyl benzoate is utilized in various synthetic applications. One study reports the synthesis of (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate, a compound with potential anti-tumor properties derived from the fungus Penicillium auratiogriseum. This synthesis involved key steps like 1,3 diol protection and subsequent de-protection steps (Seagren, Radkov, & David, 2009). Another research demonstrates the catalytic synthesis of n-butyl benzoate from n-butyl alcohol and benzoic acid using ammonium ferric sulfate dodecahydrate, achieving a yield of 74.2% under specific conditions (Xiong Wen, 2001).

Chemical Reactions Butyl benzoate's role in chemical reactions is notable. For instance, it's involved in the Fries rearrangement reactions of phenyl benzoates, where it acts as a solvent and a Lewis acid catalyst (Harjani, Nara, & Salunkhe, 2001). Additionally, its use in the synthesis of butyl p-hydroxy benzoate through the esterification of p-hydroxy benzoic acid with n-butanol in ionic liquid, achieving high yield and purity, highlights its versatility in chemical synthesis (Meng Ming-yang, 2008).

Physical Chemistry Research In physical chemistry, studies explore the thermocapillary migration of droplets in butyl benzoate, investigating the effects of surfactants on the motion of droplets under earth gravity (Chen, Lu, Yang, & Maa, 1997). Such research contributes to a deeper understanding of interfacial phenomena and the behavior of liquids under different conditions.

Educational Application Butyl benzoate is also used in educational settings, exemplified by its use in organic chemistry experiment teaching. A study using the synthesis of n-butyl benzoate to apply the problem-based learning method showed that it could significantly enhance students' learning interest and improve teaching quality in organic chemistry (Jiang Wei, 2015)

Safety Assessments Finally, it's important to consider the safety assessments of compounds like butyl benzoate. A comprehensive report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate, which are related to butyl benzoate, provides insights into their usage in cosmetics and their metabolic pathways. This report also covers the acceptable daily intakes and potential effects in chronic exposure animal studies (Andersen, 2001).

Safety And Hazards

Butyl benzoate is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its fume, gas, mist, spray, or vapors . It should be handled with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

butyl benzoate
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InChI

InChI=1S/C11H14O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
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InChI Key

XSIFPSYPOVKYCO-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID8040694
Record name Butyl benzoate
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Molecular Weight

178.23 g/mol
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Physical Description

Liquid, Colorless liquid; Insoluble in water; [Hawley]
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Boiling Point

250 °C
Record name BUTYL BENZOATE
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Flash Point

225 °F (107 °C) (OPEN CUP)
Record name BUTYL BENZOATE
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Solubility

PRACTICALLY INSOL IN WATER, SOL IN ALCOHOL, ETHER AND ACETONE, MISCIBLE WITH OILS AND HYDROCARBONS, Water solubility of 59 mg/l.
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Density

1.00 @ 20 °C
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Vapor Density

6.15 (AIR= 1)
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Vapor Pressure

0.01 [mmHg], 0.01 mm Hg at 25 °C.
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Product Name

Butyl benzoate

Color/Form

THICK, OILY LIQUID, COLORLESS LIQUID

CAS RN

136-60-7
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Melting Point

-22 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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